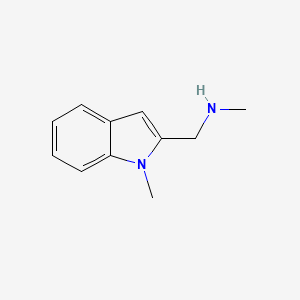

N-Methyl-1-(1-methyl-1H-indol-2-YL)-methanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-methyl-1-(1-methylindol-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2/c1-12-8-10-7-9-5-3-4-6-11(9)13(10)2/h3-7,12H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMINWSYCLTUQSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC2=CC=CC=C2N1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20464680 | |

| Record name | N-METHYL-1-(1-METHYL-1H-INDOL-2-YL)-METHANAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20464680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3514-15-6 | |

| Record name | N-METHYL-1-(1-METHYL-1H-INDOL-2-YL)-METHANAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20464680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of N-Methyl-1-(1-methyl-1H-indol-2-yl)methanamine

Abstract

In the landscape of modern drug discovery, a comprehensive understanding of a compound's physicochemical properties is not merely foundational; it is predictive of its ultimate success or failure. These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME), and are thus critical determinants of its pharmacokinetic profile and in vivo efficacy.[1][2][3] This technical guide provides an in-depth analysis and procedural overview for characterizing N-Methyl-1-(1-methyl-1H-indol-2-yl)methanamine, a novel indole derivative. We will explore both in silico predictions and established experimental protocols for determining its core physicochemical attributes, including ionization constant (pKa), lipophilicity (logP/logD), and aqueous solubility. This document is intended for researchers, medicinal chemists, and drug development professionals, offering both the "how-to" of experimental determination and the "why" behind the strategic importance of each parameter.

Introduction: The Critical Role of Physicochemical Profiling

N-Methyl-1-(1-methyl-1H-indol-2-yl)methanamine, with the molecular formula C₁₁H₁₄N₂ and a molecular weight of 174.24 g/mol , belongs to the indole class of compounds—a privileged scaffold in medicinal chemistry.[4][5] The journey from a promising hit compound to a viable drug candidate is fraught with challenges, a significant portion of which can be attributed to suboptimal physicochemical properties.[1][6] Early-stage characterization allows for the identification of potential liabilities, guiding lead optimization efforts to enhance "drug-likeness" and reduce late-stage attrition.[3][7] This guide will systematically detail the necessary steps to build a robust physicochemical profile for our target compound.

Foundational Characteristics & In Silico Prediction

Before embarking on laboratory work, computational tools provide a valuable, resource-efficient first pass at understanding a molecule's likely behavior. Various software packages utilize algorithms based on extensive experimental datasets to predict key properties.

| Property | Predicted Value | Significance in Drug Development |

| Molecular Formula | C₁₁H₁₄N₂ | Defines the elemental composition. |

| Molecular Weight | 174.24 g/mol [4][5] | Influences diffusion and permeability; lower MW (<500) is generally favored (Lipinski's Rule).[8] |

| logP | 1.8977[5] | A measure of lipophilicity, affecting membrane permeability, solubility, and metabolism.[6] |

| Topological Polar Surface Area (TPSA) | 16.96 Ų[5] | Correlates with hydrogen bonding potential and permeability across biological membranes. |

| Hydrogen Bond Donors | 1[5] | Influences solubility and receptor binding interactions. |

| Hydrogen Bond Acceptors | 2[5] | Influences solubility and receptor binding interactions. |

| Rotatable Bonds | 2[5] | Affects conformational flexibility and binding entropy. |

Note: Predicted values are sourced from chemical databases and should be experimentally verified.[5]

Experimental Determination of Core Physicochemical Properties

While predictions are useful, empirical data is the gold standard. The following sections detail the rationale and step-by-step protocols for determining the most critical physicochemical parameters for N-Methyl-1-(1-methyl-1H-indol-2-yl)methanamine.

Acid-Base Dissociation Constant (pKa): The Key to Ionization

Causality & Importance: The pKa value defines the pH at which a molecule is 50% ionized. Since our target compound has a basic nitrogen atom in the methanamine side chain, it will have a basic pKa. This is arguably the most critical parameter, as the ionization state dictates aqueous solubility, membrane permeability, plasma protein binding, and interaction with biological targets.[3][6] An ionized species is typically more water-soluble but less able to cross lipid membranes via passive diffusion.

Recommended Methodology: Potentiometric Titration

Potentiometric titration is a highly precise and reliable method for pKa determination.[9][10] It involves monitoring the pH of a solution of the compound as a titrant (in this case, a strong acid like HCl) is incrementally added.

Experimental Protocol: Potentiometric pKa Determination

-

Preparation:

-

Calibrate the potentiometer using standard buffers at pH 4, 7, and 10.[9]

-

Prepare a 0.1 M solution of hydrochloric acid (HCl) as the titrant.[11]

-

Prepare a 1 mM solution of N-Methyl-1-(1-methyl-1H-indol-2-yl)methanamine in water or a water/co-solvent mixture if solubility is low.[9]

-

Add a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength throughout the titration.[9][11]

-

-

Titration:

-

Place a known volume (e.g., 20 mL) of the compound solution into a temperature-controlled vessel with a magnetic stirrer.[11]

-

Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with pH measurements, especially for basic pKa values.[9][11]

-

Immerse the calibrated pH electrode into the solution.

-

Add the 0.1 M HCl titrant in small, precise increments (e.g., 0.02 mL).

-

Record the pH reading after each addition, ensuring the reading is stable (e.g., drift < 0.01 pH units/minute).[11]

-

Continue the titration well past the equivalence point.

-

-

Data Analysis:

-

Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

-

The inflection point of the curve corresponds to the equivalence point. The pKa is the pH at the half-equivalence point.[9]

-

Alternatively, calculate the first derivative of the curve (ΔpH/ΔV); the peak of the derivative plot indicates the equivalence point.

-

Perform at least three replicate titrations to ensure reproducibility.[11]

-

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity (logP & logD): Gauging Membrane Permeability

Causality & Importance: Lipophilicity is a measure of a compound's preference for a lipid-like (non-polar) environment versus an aqueous (polar) one.[6]

-

logP (Partition Coefficient) refers to the partitioning of the neutral species.

-

logD (Distribution Coefficient) is the partitioning of all species (neutral and ionized) at a specific pH. For an ionizable compound like ours, logD is the more physiologically relevant parameter.[8][12]

Lipophilicity is a key driver of membrane permeability, metabolic stability, and promiscuity (off-target effects). The predicted logP of ~1.9 suggests moderate lipophilicity, but this must be confirmed experimentally.[5]

Recommended Methodology: Shake-Flask Method

The shake-flask method is the "gold standard" for logP/logD determination due to its directness and accuracy.[12][13][14] It involves partitioning the compound between n-octanol (simulating a lipid phase) and an aqueous buffer (e.g., phosphate-buffered saline at pH 7.4 for logD₇.₄).

Experimental Protocol: Shake-Flask logD₇.₄ Determination

-

Preparation:

-

Partitioning:

-

Add a small volume of the compound stock solution to a vial containing known volumes of the pre-saturated n-octanol and pre-saturated buffer (e.g., 2 mL of each). The final concentration should be within the linear range of the analytical method.

-

Cap the vial and shake vigorously for a set period (e.g., 2 hours) at a constant temperature (e.g., 25°C) to allow the compound to reach partition equilibrium.[14]

-

Let the vial stand until the two phases have completely separated. Centrifugation can be used to accelerate this process.

-

-

Quantification:

-

Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.

-

Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS.[15]

-

A calibration curve must be prepared for quantification in each phase.

-

-

Calculation:

-

Calculate the logD₇.₄ using the formula: logD₇.₄ = log₁₀ ( [Compound]octanol / [Compound]aqueous )

-

Caption: Shake-flask workflow for experimental logD determination.

Aqueous Solubility: The Prerequisite for Absorption

Causality & Importance: A drug must be in solution to be absorbed.[16] Poor aqueous solubility is a major hurdle in drug development, leading to low bioavailability and formulation challenges.[16][17] It's crucial to distinguish between two types of solubility:

-

Kinetic Solubility: Measures the concentration at which a compound, rapidly added from a DMSO stock, begins to precipitate. It's a high-throughput measurement relevant for early screening.[17][18][19]

-

Thermodynamic Solubility: Represents the true equilibrium solubility of the solid compound in a solvent. It is a lower-throughput but more definitive measurement, crucial for lead optimization and pre-formulation.[17][18][20]

Recommended Methodology: Shake-Flask Thermodynamic Solubility

Given the importance of obtaining a definitive value for a lead compound, the shake-flask method for thermodynamic solubility is recommended.

Experimental Protocol: Thermodynamic Solubility Determination

-

Preparation:

-

Prepare the desired aqueous buffer (e.g., pH 7.4 PBS).

-

-

Equilibration:

-

Add an excess amount of the solid, crystalline compound to a vial containing the buffer. The excess solid is critical to ensure equilibrium is reached with the solid phase.[20]

-

Seal the vial and agitate it (e.g., on a shaker or rotator) at a constant temperature (e.g., 25°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[17]

-

-

Sample Processing:

-

After incubation, allow the suspension to settle.

-

Carefully remove an aliquot of the supernatant. It is critical to avoid aspirating any solid particles.

-

Filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuge at high speed to remove any remaining undissolved solid.[17]

-

-

Quantification:

-

Determine the concentration of the dissolved compound in the clear filtrate/supernatant using a validated analytical method (e.g., HPLC-UV, LC-MS) against a calibration curve.[17]

-

-

Reporting:

-

The resulting concentration is the thermodynamic solubility, typically reported in µg/mL or µM.

-

Caption: Decision tree for selecting an appropriate solubility assay.

Conclusion

The systematic characterization of N-Methyl-1-(1-methyl-1H-indol-2-yl)methanamine's physicochemical properties is an indispensable step in its evaluation as a potential therapeutic agent. The pKa will define its behavior in physiological pH gradients, the logD will predict its ability to cross biological membranes, and its thermodynamic solubility will determine its ultimate potential for oral bioavailability. By employing the rigorous, validated protocols outlined in this guide, researchers can generate a high-quality dataset that provides a clear, rational basis for decision-making in the complex, multifaceted process of drug discovery and development.[1][7]

References

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

-

Deshpande, A., et al. (2015). Importance of Physicochemical Properties In Drug Discovery. (Review Article). Available from: [Link]

-

Gimisis, T., & Rekka, E. A. (2011). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed. Available from: [Link]

-

Fiveable. Physicochemical properties | Medicinal Chemistry Class Notes. Available from: [Link]

-

Sygnature Discovery. (2024). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. Available from: [Link]

-

protocols.io. (2024). LogP / LogD shake-flask method. Available from: [Link]

-

Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. Ovid. Available from: [Link]

-

Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Available from: [Link]

-

Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Available from: [Link]

-

ResearchGate. (2021). (PDF) LogP / LogD shake-flask method v1. Available from: [Link]

-

Subirats, X., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. PubMed. Available from: [Link]

-

ResearchGate. (2022). Comparison of kinetic solubility with equilibrium solubility (μM) of.... Available from: [Link]

-

ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available from: [Link]

-

JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Available from: [Link]

-

Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Available from: [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Available from: [Link]

Sources

- 1. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 2. fiveable.me [fiveable.me]

- 3. dmpkservice.wuxiapptec.com [dmpkservice.wuxiapptec.com]

- 4. N-Methyl-1-(1-methyl-1H-indol-2-yl)methanamine | 3514-15-6 [sigmaaldrich.com]

- 5. chemscene.com [chemscene.com]

- 6. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 7. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. LogP / LogD shake-flask method [protocols.io]

- 13. encyclopedia.pub [encyclopedia.pub]

- 14. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 15. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. sygnaturediscovery.com [sygnaturediscovery.com]

- 17. enamine.net [enamine.net]

- 18. ovid.com [ovid.com]

- 19. researchgate.net [researchgate.net]

- 20. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

A Technical Guide to the Spectroscopic Characterization of N-Methyl-1-(1-methyl-1H-indol-2-YL)-methanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of the novel indole derivative, N-Methyl-1-(1-methyl-1H-indol-2-YL)-methanamine. In the absence of published experimental data, this document leverages predictive methodologies and established spectroscopic principles to present an in-depth analysis of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended to serve as a valuable resource for researchers in the synthesis, identification, and analysis of this and related compounds, offering insights into experimental design and data interpretation.

Introduction

This compound is a substituted indole with potential applications in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure in numerous biologically active compounds. Accurate and comprehensive structural elucidation is paramount for understanding its chemical properties and potential biological activity. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for achieving this. This guide will delve into the theoretical and practical aspects of characterizing this molecule using these methods.

The molecular structure of this compound is presented below:

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent like CDCl₃ would exhibit distinct signals for the aromatic protons of the indole ring, the methylene bridge, and the two methyl groups.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.60 - 7.50 | d | 1H | H-4 |

| 7.30 - 7.20 | d | 1H | H-7 |

| 7.15 - 7.05 | t | 1H | H-5 |

| 7.05 - 6.95 | t | 1H | H-6 |

| 6.40 - 6.30 | s | 1H | H-3 |

| 3.80 - 3.70 | s | 2H | -CH₂- |

| 3.65 - 3.55 | s | 3H | N-CH₃ (indole) |

| 2.50 - 2.40 | s | 3H | N-CH₃ (amine) |

| 1.50 - 1.40 | s (broad) | 1H | -NH- |

Expertise & Experience: Interpreting the Predicted ¹H NMR Spectrum

-

Aromatic Region (δ 7.60 - 6.95 ppm): The protons on the benzene ring of the indole nucleus are expected to resonate in this region. The electron-donating nature of the pyrrole ring influences their chemical shifts. H-4 and H-7 are typically the most downfield due to their proximity to the electron-withdrawing effects of the fused ring system. The multiplicity of these signals would likely be doublets or triplets, arising from coupling with adjacent protons.

-

Indole C3-H (δ 6.40 - 6.30 ppm): The proton at the C3 position of the indole ring is expected to be a singlet and appear at a relatively upfield position for an aromatic proton due to the electron-rich nature of the pyrrole ring.

-

Methylene Bridge (-CH₂-) (δ 3.80 - 3.70 ppm): The two protons of the methylene group connecting the indole ring to the secondary amine are expected to be chemically equivalent and thus appear as a singlet.

-

N-Methyl Groups (δ 3.65 - 3.55 and 2.50 - 2.40 ppm): The two methyl groups are in different chemical environments. The methyl group attached to the indole nitrogen is expected to be more deshielded (further downfield) due to the aromatic ring current, compared to the methyl group on the secondary amine. Both are expected to be singlets as there are no adjacent protons to couple with.

-

Amine Proton (-NH-) (δ 1.50 - 1.40 ppm): The proton on the secondary amine is expected to be a broad singlet. Its chemical shift can be highly variable and is dependent on factors such as solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| 138.0 - 137.0 | C7a |

| 136.0 - 135.0 | C2 |

| 128.0 - 127.0 | C3a |

| 122.0 - 121.0 | C5 |

| 120.0 - 119.0 | C6 |

| 119.0 - 118.0 | C4 |

| 109.0 - 108.0 | C7 |

| 101.0 - 100.0 | C3 |

| 50.0 - 49.0 | -CH₂- |

| 35.0 - 34.0 | N-CH₃ (amine) |

| 30.0 - 29.0 | N-CH₃ (indole) |

Expertise & Experience: Interpreting the Predicted ¹³C NMR Spectrum

-

Aromatic Carbons (δ 138.0 - 100.0 ppm): The eight carbon atoms of the indole ring will resonate in this region. The quaternary carbons (C2, C3a, C7a) are typically identified by their lack of signal in a DEPT-135 experiment. The chemical shifts are influenced by the nitrogen atom and the substituents.

-

Aliphatic Carbons (δ 50.0 - 29.0 ppm): The methylene carbon and the two methyl carbons will appear in the upfield region of the spectrum. The carbon of the methylene bridge will be the most downfield of the three due to its attachment to the aromatic ring and the nitrogen atom. The two methyl carbons will have distinct chemical shifts reflecting their different electronic environments.

Experimental Protocol for NMR Spectroscopy

Trustworthiness: A Self-Validating System

A robust NMR analysis relies on careful sample preparation and instrument calibration.

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a standard ¹³C NMR spectrum with proton decoupling.

-

To aid in structural assignment, consider performing two-dimensional (2D) NMR experiments such as COSY (Correlated Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) or HMBC (Heteronuclear Multiple Bond Correlation) to correlate protons with their directly attached or long-range coupled carbons.

-

Caption: A generalized workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3400 - 3300 | N-H Stretch | Secondary Amine |

| 3100 - 3000 | C-H Stretch | Aromatic |

| 2950 - 2850 | C-H Stretch | Aliphatic (CH₂, CH₃) |

| 1600 - 1450 | C=C Stretch | Aromatic Ring |

| 1350 - 1300 | C-N Stretch | Aromatic Amine |

| 1250 - 1020 | C-N Stretch | Aliphatic Amine |

| 750 - 700 | C-H Bend | Aromatic (ortho-disubstituted) |

Expertise & Experience: Interpreting the Predicted IR Spectrum

-

N-H Stretch: A moderate to weak absorption band in the 3400-3300 cm⁻¹ region is characteristic of the N-H stretching vibration of a secondary amine.

-

C-H Stretches: The spectrum will show multiple C-H stretching bands. The absorptions above 3000 cm⁻¹ are characteristic of aromatic C-H bonds, while those below 3000 cm⁻¹ are due to the aliphatic C-H bonds of the methyl and methylene groups.

-

C=C Stretches: The absorptions in the 1600-1450 cm⁻¹ region are due to the carbon-carbon double bond stretching vibrations within the aromatic indole ring.

-

C-N Stretches: The C-N stretching vibrations for both the aromatic amine (within the indole ring) and the aliphatic amine will appear in the fingerprint region of the spectrum.

-

Aromatic C-H Bending: The out-of-plane C-H bending vibrations in the 750-700 cm⁻¹ region can provide information about the substitution pattern of the benzene ring.

Experimental Protocol for IR Spectroscopy

Trustworthiness: Ensuring a Clean Spectrum

-

Sample Preparation:

-

KBr Pellet Method: Grind a small amount of the solid sample (1-2 mg) with anhydrous potassium bromide (KBr, ~100 mg). Press the mixture into a thin, transparent pellet using a hydraulic press. This method is suitable for solid samples.

-

Thin Film Method: If the sample is a liquid or can be dissolved in a volatile solvent, a thin film can be cast onto a salt plate (e.g., NaCl or KBr).

-

-

Data Acquisition:

-

Obtain a background spectrum of the empty sample compartment (or the pure KBr pellet/salt plate).

-

Place the sample in the spectrometer and acquire the sample spectrum.

-

The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and the elemental composition of a compound, as well as structural information based on its fragmentation pattern.

Predicted Mass Spectrum Data

The molecular formula of this compound is C₁₁H₁₄N₂. The molecular weight is approximately 174.24 g/mol .[1]

| Predicted m/z | Assignment | Plausible Fragmentation Pathway |

| 174 | [M]⁺ | Molecular Ion |

| 130 | [M - C₂H₆N]⁺ | α-cleavage, loss of the methylaminomethyl radical |

| 115 | [C₈H₅N]⁺ | Further fragmentation of the indole ring |

| 44 | [C₂H₆N]⁺ | Iminium ion from α-cleavage |

Expertise & Experience: Interpreting the Predicted Mass Spectrum

-

Molecular Ion Peak ([M]⁺): The peak at m/z 174 corresponds to the intact molecule that has been ionized but not fragmented. This peak confirms the molecular weight of the compound.

-

α-Cleavage: A common fragmentation pathway for amines is α-cleavage, which involves the breaking of the bond adjacent to the nitrogen atom. In this case, cleavage of the bond between the methylene carbon and the indole C2 would result in a stable iminium ion at m/z 44 and a radical cation of the indole moiety at m/z 130. The peak at m/z 130 is expected to be a major fragment.

-

Indole Ring Fragmentation: The indole ring itself can undergo further fragmentation, leading to smaller fragments, such as the one observed at m/z 115.

Caption: A plausible mass spectrometry fragmentation pathway.

Experimental Protocol for Mass Spectrometry

Trustworthiness: Accurate Mass Measurement

-

Sample Introduction:

-

Direct Infusion: The sample can be dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused directly into the ion source.

-

Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is volatile and thermally stable, it can be separated from a mixture using a gas chromatograph before entering the mass spectrometer.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a versatile technique for non-volatile or thermally labile compounds. The sample is separated by liquid chromatography before ionization.

-

-

Ionization:

-

Electron Ionization (EI): A high-energy electron beam bombards the sample, causing ionization and extensive fragmentation. This is common in GC-MS.

-

Electrospray Ionization (ESI): A soft ionization technique commonly used in LC-MS that produces protonated molecules ([M+H]⁺) with minimal fragmentation.

-

-

Mass Analysis:

-

A variety of mass analyzers can be used, such as quadrupole, time-of-flight (TOF), or ion trap. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental composition.

-

Conclusion

The spectroscopic characterization of this compound can be effectively achieved through a combination of NMR, IR, and MS techniques. This guide has provided a detailed predictive analysis of the expected spectroscopic data, along with robust experimental protocols. The interpretation of these spectra will provide unambiguous confirmation of the molecular structure, which is a critical step in the research and development of this and related indole derivatives.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS). [Link]

-

PubChem. Compound Summary for CID 11401058, Methyl[(1-methyl-1h-indol-2-yl)methyl]amine. [Link]

Sources

An In-Depth Technical Guide to 3-(4-chlorobenzoyl)-1-(4-methoxyphenyl)-1H-pyrazole (CAS 3514-15-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound identified by CAS number 3514-15-6, systematically named 3-(4-chlorobenzoyl)-1-(4-methoxyphenyl)-1H-pyrazole. This document serves as a foundational resource, consolidating available physicochemical data, outlining a plausible synthetic route, detailing necessary safety protocols, and exploring the broader biological context of the pyrazole scaffold. It is important to note that, as of the date of this publication, specific and extensive biological activity, mechanistic studies, and established experimental protocols for this particular molecule are not widely available in peer-reviewed literature. Therefore, this guide is intended to inform and enable researchers who may consider this compound or its analogs for further investigation in discovery and development programs.

Introduction and Chemical Identity

3-(4-chlorobenzoyl)-1-(4-methoxyphenyl)-1H-pyrazole is a substituted pyrazole derivative. The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms and is a core structural motif in numerous biologically active compounds.[1][2] This particular structure features a 4-chlorobenzoyl group at the 3-position and a 4-methoxyphenyl group at the 1-position of the pyrazole ring. The presence of these specific substituents—a halogenated aroyl group and an electron-donating aryl group—provides a unique electronic and steric profile that may be of interest for chemical and biological screening.

Given the limited specific data on CAS 3514-15-6, this guide synthesizes information from analogous structures and the broader class of pyrazole compounds to provide a robust starting point for scientific inquiry.

Physicochemical Properties

Detailed experimental data for CAS 3514-15-6 is not extensively reported. The following table summarizes its basic chemical identifiers and computed properties. Researchers should verify these properties through experimental analysis.

| Property | Value | Source |

| CAS Number | 3514-15-6 | - |

| Systematic Name | (4-chlorophenyl)(1-(4-methoxyphenyl)-1H-pyrazol-3-yl)methanone | - |

| Molecular Formula | C₁₇H₁₃ClN₂O₂ | (Calculated) |

| Molecular Weight | 312.75 g/mol | (Calculated) |

| Physical Form | Solid (predicted) | - |

| Melting Point | Not reported | - |

| Boiling Point | Not reported | - |

| Solubility | Not reported; predicted to be soluble in organic solvents like Chloroform and Methanol.[3] | (Predicted) |

Synthesis and Characterization

While a specific, validated synthesis protocol for 3-(4-chlorobenzoyl)-1-(4-methoxyphenyl)-1H-pyrazole is not documented in the reviewed literature, a plausible and highly effective synthetic route can be proposed based on established pyrazole synthesis methodologies. The most common and versatile method for constructing the 1,3,5-trisubstituted pyrazole core is the condensation reaction between a 1,3-dicarbonyl compound and a substituted hydrazine.[2][4]

Proposed Synthetic Pathway: Condensation of a 1,3-Diketone with Arylhydrazine

This approach involves two primary steps: the synthesis of the appropriate 1,3-diketone precursor, followed by cyclocondensation with 4-methoxyphenylhydrazine.

Step 1: Synthesis of the 1,3-Diketone Intermediate The required intermediate, 1-(4-chlorophenyl)-3-(methoxy)propane-1,3-dione, can be formed via a Claisen condensation between a methyl ester of 4-chlorobenzoic acid and a ketone with an enolizable proton, such as acetone, in the presence of a strong base. A more direct and modern approach involves the in-situ generation of 1,3-diketones from ketones and acid chlorides.[5]

Step 2: Cyclocondensation to Form the Pyrazole Ring The synthesized 1,3-diketone is then reacted with 4-methoxyphenylhydrazine. The reaction proceeds via nucleophilic attack of the hydrazine at one of the carbonyl carbons, followed by intramolecular condensation and dehydration to yield the aromatic pyrazole ring. The use of aprotic polar solvents like N,N-dimethylacetamide (DMAc) at room temperature has been shown to afford high yields and regioselectivity in similar reactions.[4]

Experimental Protocol (Hypothetical)

-

Preparation of the 1,3-Diketone:

-

To a solution of 4-chloroacetophenone (1 equivalent) in a suitable solvent like toluene, add a strong base such as lithium bis(trimethylsilyl)amide (LiHMDS) (1.1 equivalents) at 0°C.

-

After stirring for 30 minutes, add methyl 4-methoxybenzoate (1 equivalent).

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Quench the reaction with an aqueous acid solution (e.g., 1M HCl) and extract the product with an organic solvent.

-

Purify the resulting 1-(4-chlorophenyl)-3-(4-methoxyphenyl)propane-1,3-dione via column chromatography or recrystallization.

-

-

Synthesis of the Pyrazole:

-

Dissolve the purified 1,3-diketone (1 equivalent) in N,N-dimethylacetamide (DMAc).

-

Add 4-methoxyphenylhydrazine hydrochloride (1 equivalent) to the solution.

-

Stir the reaction mixture at room temperature for 8-16 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product, 3-(4-chlorobenzoyl)-1-(4-methoxyphenyl)-1H-pyrazole, by column chromatography on silica gel.

-

Characterization

The final product should be characterized using standard analytical techniques:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure, including the successful formation of the pyrazole ring and the positions of the substituents.

-

Mass Spectrometry (MS): To verify the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the carbonyl (C=O) stretch of the benzoyl group.

Synthesis Workflow Diagram

The following diagram illustrates the proposed synthetic pathway.

Caption: Proposed two-step synthesis of CAS 3514-15-6.

Safety and Handling

Specific toxicology data for CAS 3514-15-6 is not available. Therefore, precautions for the general class of pyrazole compounds should be strictly followed. Pyrazoles can be harmful if swallowed, toxic in contact with skin, and cause serious eye damage.[3][6]

-

Personal Protective Equipment (PPE): Wear chemical safety goggles, a lab coat, and nitrile gloves. All handling should be performed in a well-ventilated fume hood.[3]

-

First Aid Measures:

-

If Swallowed: Rinse mouth and seek immediate medical attention. Do not induce vomiting.

-

In Case of Skin Contact: Take off immediately all contaminated clothing. Wash skin with plenty of soap and water.

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get immediate medical attention.

-

If Inhaled: Move person into fresh air. If not breathing, give artificial respiration.

-

-

Fire-Fighting Measures: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. Wear self-contained breathing apparatus for firefighting if necessary.[7]

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Biological Context and Potential Research Directions

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the basis of numerous approved drugs and clinical candidates.[8] Derivatives have demonstrated a vast range of biological activities, making the pyrazole core a high-value target for drug discovery.

Known Biological Activities of Pyrazole Derivatives:

-

Anti-inflammatory: Many pyrazole derivatives act as potent anti-inflammatory agents, most famously through the inhibition of cyclooxygenase (COX) enzymes. Celecoxib, a well-known COX-2 inhibitor, features a pyrazole core.

-

Anticancer: Various substituted pyrazoles have shown significant cytotoxicity against a range of cancer cell lines.[5] Their mechanisms can include kinase inhibition, cell cycle arrest, and induction of apoptosis.

-

Antimicrobial: The pyrazole scaffold has been incorporated into agents with antibacterial and antifungal properties.[5]

-

Neuroprotective and Anticonvulsant: Certain pyrazoles have been investigated for their effects on the central nervous system, including activity as monoamine oxidase (MAO) inhibitors and anticonvulsants.[8]

Potential Mechanisms of Action:

The biological effects of pyrazole derivatives are highly dependent on their substitution patterns. Potential mechanisms of action for a compound like CAS 3514-15-6 could be explored in the following areas:

-

Enzyme Inhibition: The aroyl moiety suggests potential interactions with enzymes that have aromatic binding pockets, such as COX, lipoxygenase (LOX), or various kinases.

-

Receptor Antagonism/Agonism: The overall structure could allow it to act as a ligand for various receptors, including nuclear hormone receptors or G-protein coupled receptors.

-

Modulation of Inflammatory Pathways: Researchers could investigate its ability to suppress the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) or inhibit key signaling pathways like NF-κB.

Given the structure of 3-(4-chlorobenzoyl)-1-(4-methoxyphenyl)-1H-pyrazole, initial screening in anti-inflammatory and oncology assays would be a logical starting point for any research program.

Conclusion

While 3-(4-chlorobenzoyl)-1-(4-methoxyphenyl)-1H-pyrazole (CAS 3514-15-6) is not a well-characterized compound in the public domain, its chemical structure is rooted in the pharmacologically significant pyrazole family. This guide provides a foundational understanding of its identity, a plausible synthetic strategy, and essential safety information. The true potential of this molecule lies in future research. By leveraging the known biological activities of the pyrazole scaffold, scientists and drug development professionals can design targeted screening cascades to elucidate its specific properties and potentially uncover novel therapeutic applications.

References

- Kumar, V., & Sharma, P. (2017). Current status of pyrazole and its biological activities. Journal of Global Biosciences, 6(4), 4967-4981.

- Pathak, S., & Pathak, A. (2023). Path of Pyrazoles from Synthetic Factors to Biological Activity.

- Yusuf, M., & Soliman, R. (2022).

- Heller, S. T., & Natarajan, S. R. (2006). 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. Organic Letters, 8(13), 2675–2678.

- Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks, 14(6), 2816-2822.

- Gosselin, F., O'Shea, P. D., Webster, R. A., Reamer, R. A., Tillyer, R. D., & Grabowski, E. J. J. (2006). Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles. Synlett, 2006(20), 3267-3270.

-

PubChem. (n.d.). Pyrazole. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

-

PubChem. (n.d.). 5-(4-chlorophenyl)-3-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

- Dömling, A. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 1860-1927.

-

Campus Operations, University of California, Santa Cruz. (n.d.). HAZARDOUS CHEMICAL USED IN ANIMALS: PYRAZOLE. Retrieved January 17, 2026, from [Link]

Sources

- 1. Pyrazole | C3H4N2 | CID 1048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Pyrazole | 288-13-1 [chemicalbook.com]

- 4. Pyrazole synthesis [organic-chemistry.org]

- 5. 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles [organic-chemistry.org]

- 6. mdpi.com [mdpi.com]

- 7. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

"mechanism of action of N-Methyl-1-(1-methyl-1H-indol-2-YL)-methanamine"

An In-Depth Technical Guide to Elucidating the Mechanism of Action of N-Methyl-1-(1-methyl-1H-indol-2-YL)-methanamine

Preface: Charting the Unexplored

This compound represents a novel chemical entity within the broader class of indole alkaloids. As of the current body of scientific literature, its pharmacological profile remains uncharacterized. This guide, therefore, serves a dual purpose: it is both a foundational document hypothesizing a likely mechanism of action based on structural analogy and a comprehensive roadmap for the experimental elucidation of its true biological function. We will proceed not by reporting established facts, but by outlining the rigorous scientific journey required to transform a novel molecule into a well-understood pharmacological tool. This document is intended for researchers, scientists, and drug development professionals who are tasked with characterizing new chemical entities.

Part 1: Structural Analysis and Mechanistic Hypothesis

The structure of this compound provides critical clues to its potential biological targets. As a derivative of a methylated indole, it bears a strong resemblance to endogenous tryptamines and known serotonergic ligands. The core indole scaffold is a privileged structure in neuropharmacology, most notably forming the backbone of the neurotransmitter serotonin (5-hydroxytryptamine).

Our primary hypothesis is that this compound acts as a ligand for one or more serotonin (5-HT) receptor subtypes. The specific nature of this interaction—whether it is an agonist, antagonist, or allosteric modulator—and its selectivity profile across the diverse family of 5-HT receptors must be determined experimentally.

Part 2: The Experimental Cascade: A Workflow for Mechanistic Discovery

To systematically test our hypothesis and fully characterize the compound's mechanism of action, we propose a multi-stage experimental workflow. This cascade is designed to move from broad, predictive assessments to highly specific, quantitative assays, ensuring a logical and resource-efficient investigation.

"biological activity of N-Methyl-1-(1-methyl-1H-indol-2-YL)-methanamine"

An In-Depth Technical Guide to the Preclinical Characterization of N-Methyl-1-(1-methyl-1H-indol-2-YL)-methanamine

Abstract: The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous psychoactive compounds and approved therapeutics.[1] this compound represents a novel, under-investigated molecule within this class. Publicly available data on its biological activity is scarce, necessitating a structured, preclinical research framework to elucidate its pharmacological profile. This guide outlines a comprehensive, multi-tiered strategy for the systematic characterization of this compound, from initial receptor binding and functional activity assays to preliminary in vivo assessments. The described methodologies are designed to be self-validating, providing a robust pathway for determining its potential as a central nervous system (CNS) active agent.

Introduction: Rationale and Structural Hypothesis

This compound is a tryptamine derivative distinguished by methylation on both the indole nitrogen and the terminal amine, with the methanamine group at the 2-position of the indole ring. This is in contrast to more common tryptamines where the ethylamine side chain is at the 3-position. This unique substitution pattern suggests that its biological activity may differ significantly from classic serotonergic psychedelics or other indole-based drugs.

The core hypothesis is that this compound will interact with monoaminergic G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) receptors, and potentially monoamine transporters (SERT, DAT, NET). Its structural similarity to known 5-HT receptor agonists warrants a focused investigation into its serotonergic profile as a primary objective.[2] This document serves as a technical blueprint for a preclinical drug discovery campaign to systematically evaluate this hypothesis.[3]

Phase 1: In Vitro Target Identification and Affinity

The foundational step in characterizing a novel compound is to determine its primary biological targets. A broad-based screening approach followed by more specific affinity determination is the most efficient strategy.

Comprehensive Receptor Binding Screen

The initial screen aims to identify potential targets by assessing the compound's ability to displace a radiolabeled ligand from a wide array of receptors and transporters.[4] This provides an unbiased overview of its pharmacological footprint.

Protocol: Radioligand Competition Binding Assay [5][6]

-

Preparation of Receptor Membranes: Utilize commercially available cell membranes (e.g., from HEK293 or CHO cells) heterologously expressing the target human receptors.

-

Assay Conditions: Incubate a fixed concentration of a specific high-affinity radioligand for each target with the receptor membranes in the presence of a high concentration (e.g., 10 µM) of this compound.

-

Target Panel: The panel should include, at a minimum:

-

Serotonin Receptors: 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, 5-HT2B, 5-HT2C, 5-HT5A, 5-HT6, 5-HT7

-

Dopamine Receptors: D1, D2, D3, D4, D5

-

Adrenergic Receptors: α1A, α1B, α2A, α2B, β1, β2

-

Monoamine Transporters: SERT, DAT, NET

-

Other CNS Targets: H1, M1-M5, Sigma1, Sigma2

-

-

Separation and Detection: Separate bound from free radioligand using rapid vacuum filtration through glass fiber filters (MultiScreenHTS plates).[5] The radioactivity retained on the filter, corresponding to the bound ligand, is quantified using a scintillation counter.

-

Data Analysis: Calculate the percentage inhibition of radioligand binding compared to a vehicle control. A threshold of >50% inhibition is typically considered a "hit" and warrants further investigation.[4]

Determination of Binding Affinity (Ki)

For all identified "hits" from the primary screen, full concentration-response curves are generated to determine the binding affinity (Ki), a measure of how tightly the compound binds to the target.[6]

Protocol: Saturation and Competition Binding Assays

-

Assay Setup: Similar to the primary screen, but instead of a single high concentration, a range of concentrations of the test compound (e.g., 12-point, semi-log dilutions from 1 pM to 100 µM) are used to compete against the radioligand.

-

Data Analysis: The resulting data are fitted to a sigmoidal dose-response curve using non-linear regression to calculate the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding).

-

Ki Calculation: The IC50 is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Illustrative Data Presentation:

| Target Receptor | Radioligand | Kd of Radioligand (nM) | Calculated IC50 (nM) | Calculated Ki (nM) |

| 5-HT2A | [3H]Ketanserin | 1.2 | 85 | 45.7 |

| 5-HT1A | [3H]8-OH-DPAT | 0.9 | 250 | 138.1 |

| D2 | [3H]Spiperone | 0.5 | >10,000 | >5,000 |

| SERT | [3H]Citalopram | 1.1 | 1,200 | 631.6 |

| Table 1: Hypothetical binding affinity data for this compound. |

Phase 2: In Vitro Functional Characterization

Once binding affinity is established, it is crucial to determine the functional consequence of that binding—whether the compound acts as an agonist, antagonist, or inverse agonist.

Assessing G-Protein Coupled Receptor (GPCR) Activation

For GPCRs like serotonin receptors, functional activity is often measured by quantifying the downstream second messengers produced upon receptor activation. For Gq-coupled receptors (e.g., 5-HT2A), this involves measuring intracellular calcium mobilization.[7] For Gi/o-coupled receptors (e.g., 5-HT1A), assays often measure the inhibition of cAMP production or changes in membrane potential via GIRK channels.[8]

Protocol: Calcium Flux Assay (for Gq-coupled receptors) [7]

-

Cell Culture: Use a cell line (e.g., HiTSeeker HTR2A) stably expressing the human 5-HT2A receptor.

-

Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: Add varying concentrations of this compound.

-

Signal Detection: Measure the change in fluorescence intensity over time using a fluorometric imaging plate reader (FLIPR). An increase in fluorescence indicates a rise in intracellular calcium, signifying agonist activity.

-

Data Analysis: Plot the peak fluorescence response against the compound concentration and fit to a sigmoidal curve to determine the EC50 (potency) and Emax (efficacy) relative to a known full agonist like serotonin.

Caption: Workflow for a Gq-coupled receptor functional assay.

Illustrative Functional Data:

| Assay Type | Target Receptor | Potency (EC50, nM) | Efficacy (% of 5-HT) | Functional Activity |

| Calcium Flux | 5-HT2A | 150 | 85% | Partial Agonist |

| cAMP Inhibition | 5-HT1A | 400 | 95% | Full Agonist |

| Table 2: Hypothetical functional activity data for this compound. |

Phase 3: Preliminary In Vivo Characterization

If in vitro data suggests potent CNS activity, particularly at targets known to mediate psychoactive effects (e.g., 5-HT2A agonism), preliminary in vivo studies are warranted to assess behavioral outcomes.[9] All animal procedures must be conducted under ethical guidelines and approved protocols.

Head-Twitch Response (HTR) Assay in Rodents

The HTR in mice or rats is a well-established behavioral proxy for 5-HT2A receptor activation and is highly correlated with hallucinogenic potential in humans.[2][9]

Protocol: Mouse Head-Twitch Response Assay

-

Animal Model: Use male C57BL/6J mice.

-

Acclimation: Allow animals to acclimate to the testing environment (e.g., a clean polycarbonate cage) for at least 30 minutes.

-

Dosing: Administer this compound via subcutaneous (s.c.) or intraperitoneal (i.p.) injection at various doses (e.g., 0.1, 0.3, 1, 3, 10 mg/kg), alongside a vehicle control group.

-

Observation: Immediately after injection, place the mouse in the observation chamber. A trained observer, blind to the treatment conditions, counts the number of head twitches over a 30-minute period.

-

Data Analysis: Compare the mean number of head twitches in each dose group to the vehicle control using an appropriate statistical test (e.g., ANOVA followed by Dunnett's test). A dose-dependent increase in HTR suggests 5-HT2A agonist activity in vivo.

Preclinical Workflow and Decision Making

The data gathered from these phases inform a structured decision-making process for further development.

Caption: Integrated preclinical workflow for CNS compound characterization.

Conclusion and Future Directions

This technical guide provides a logical and scientifically rigorous framework for the initial biological characterization of the novel compound this compound. The phased approach, beginning with broad, unbiased screening and progressing to specific functional and behavioral assays, ensures an efficient use of resources while building a comprehensive pharmacological profile. The hypothetical data presented illustrates a compound with partial agonist activity at the 5-HT2A receptor and full agonist activity at the 5-HT1A receptor. Such a profile would suggest a complex psychoactive effect, potentially different from classic psychedelics, and would justify further investigation into its therapeutic potential for psychiatric disorders. Future work would involve full pharmacokinetic/pharmacodynamic (PK/PD) modeling, off-target liability screening, and more extensive behavioral pharmacology to explore effects on cognition, anxiety, and depression.[10][11]

References

-

Sun, P., Jia, Z.-H., Tang, L., Zheng, H., Li, Z.-R., Chen, L.-Y., & Li, Y. (2022). Enantioselective synthesis of 2-indolyl methanamine derivatives through disulfonimide-catalyzed Friedel–Crafts C2-alkylation of 3-substituted indoles with imines. Organic & Biomolecular Chemistry, 20(9), 1896–1900. Available at: [Link]

-

Innoprot. (n.d.). 5-HT2A Serotonin Receptor Assay. Innoprot GPCR Functional Assays. Available at: [Link]

-

Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service. Available at: [Link]

-

Højer, A. M., et al. (2020). Functional characterization of 5-HT1A and 5-HT1B serotonin receptor signaling through G-protein-activated inwardly rectifying K+ channels in a fluorescence-based membrane potential assay. Biochemical Pharmacology, 175, 113870. Available at: [Link]

-

Coppola, M., & Mondola, R. (2024). AI Methods for New Psychoactive Substance (NPS) Design and Analysis. MDPI. Available at: [Link]

-

Zuba, D., et al. (2020). Comprehensive Protocol for the Identification and Characterization of New Psychoactive Substances in the Service of Law Enforcement Agencies. PubMed Central. Available at: [Link]

-

Patel, R., & Tran, N. (2025). Advances in analytical methodologies for detecting novel psychoactive substances: a review. Journal of Analytical Toxicology. Available at: [Link]

-

Schlosser, J., et al. (2015). Novel synthesis of benzofuran- and indol-2-yl-methanamine derivatives. Tetrahedron Letters, 56(1), 89–94. Available at: [Link]

-

Van der Velde, C. D., et al. (2025). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry. Available at: [Link]

-

Joint Research Centre. (n.d.). NOVEL PSYCHOACTIVE SUBSTANCES – METHODS FOR IDENTIFICATION, PREDICITIVE MODELLING SOFTWARE AND AN EXPERIMENTAL DESIGN. Available at: [Link]

-

Today's Clinical Lab. (2021). Novel Psychoactive Substances: Testing Challenges and Strategies. Available at: [Link]

-

PubChem. (n.d.). N-Methyl-1H-indole-3-methanamine. Available at: [Link]

-

Wikipedia. (n.d.). Serotonin 5-HT2A receptor agonist. Available at: [Link]

-

Cumbaza, M., et al. (2021). Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium. MDPI. Available at: [Link]

-

SynapCell. (n.d.). Transforming CNS Drug Discovery with Preclinical EEG Biomarkers. Available at: [Link]

-

MD Biosciences. (2021). 3 ways to improve clinical relevance of preclinical CNS data. Available at: [Link]

-

Nuvisan. (n.d.). Ensuring drug safety and efficacy: the preclinical development process. Available at: [Link]

-

Altasciences. (n.d.). CNS DRUG DEVELOPMENT – INTEGRATED SOLUTIONS LESSEN COMPLEXITY. Available at: [Link]

-

Chen, S., Luo, D., & Xue, W. (2025). Molecular Generation for CNS Drug Discovery and Design. ACS Chemical Neuroscience, 16(7), 1247-1250. Available at: [Link]

-

Gladding, R. L., et al. (2023). Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy-N,N-dimethyltryptamine in Mice. ACS Pharmacology & Translational Science, 6(4), 542–553. Available at: [Link]

-

MilliporeSigma. (n.d.). Receptor Binding Assays - Multiwell Plates. Available at: [Link]

-

Eckelman, W. C. (2008). In vitro receptor binding assays: general methods and considerations. Current Protocols in Pharmacology, Chapter 1, Unit 1.3. Available at: [Link]

-

Wikipedia. (n.d.). N-Methylmethanimine. Available at: [Link]

Sources

- 1. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]

- 2. Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy- N,N-dimethyltryptamine in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nuvisan.com [nuvisan.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. merckmillipore.com [merckmillipore.com]

- 6. In vitro receptor binding assays: general methods and considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. innoprot.com [innoprot.com]

- 8. Functional characterization of 5-HT1A and 5-HT1B serotonin receptor signaling through G-protein-activated inwardly rectifying K+ channels in a fluorescence-based membrane potential assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Serotonin 5-HT2A receptor agonist - Wikipedia [en.wikipedia.org]

- 10. mdbneuro.com [mdbneuro.com]

- 11. altasciences.com [altasciences.com]

Unlocking the Therapeutic Potential of N-Methyl-1-(1-methyl-1H-indol-2-YL)-methanamine: A Technical Guide to Target Identification and Validation

Abstract

This technical guide provides a comprehensive exploration of the potential therapeutic targets of the novel synthetic compound, N-Methyl-1-(1-methyl-1H-indol-2-YL)-methanamine. While direct pharmacological data for this specific molecule is not yet publicly available, its structural similarity to a class of well-characterized indoleamines and tryptamines allows for a predictive analysis of its biological activity. This document outlines a scientifically-grounded framework for identifying and validating its therapeutic targets, intended for researchers, scientists, and professionals in the field of drug development. By leveraging structure-activity relationships of analogous compounds, we propose a rational approach to uncovering the therapeutic promise of this N-methylated, 2-substituted indole derivative.

Introduction: The Rationale for Investigating this compound

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic molecules with profound biological activities. From neurotransmitters like serotonin to potent anti-cancer agents, the versatility of the indole ring system continues to inspire the development of novel therapeutics. The subject of this guide, this compound, presents a unique combination of structural features that suggest a distinct pharmacological profile.

The key structural motifs of this compound are:

-

A 1-methyl-1H-indole core: N-methylation of the indole ring can influence metabolic stability and receptor interaction.

-

A methanamine substituent at the 2-position: Unlike the more common 3-substituted indoles (tryptamines), substitution at the 2-position can alter receptor selectivity and potency.

-

An N-methylated terminal amine: This modification can impact blood-brain barrier permeability and affinity for various monoamine receptors and transporters.

Given these features, we hypothesize that this compound is likely to interact with central nervous system (CNS) targets, particularly those involved in serotonergic and potentially dopaminergic neurotransmission. Furthermore, the growing body of evidence for the anti-proliferative effects of novel indole derivatives warrants an investigation into its potential as an anti-cancer agent.

Predicted Mechanism of Action: A Hypothesis-Driven Approach

Based on the pharmacology of structurally related tryptamines and 2-substituted indole derivatives, we can construct a hypothetical mechanism of action for this compound.

Primary Target Class: Serotonin (5-HT) Receptors

Tryptamine derivatives are well-known for their interaction with serotonin receptors. We predict that this compound will exhibit affinity for several 5-HT receptor subtypes.

-

5-HT2A Receptor: Agonism at the 5-HT2A receptor is a hallmark of classic psychedelic tryptamines.[1][2] Depending on the functional selectivity, this interaction could be explored for therapeutic applications in depression, anxiety, and addiction.

-

5-HT1A Receptor: Many tryptamines also show affinity for the 5-HT1A receptor, which can modulate the effects of 5-HT2A activation and has independent therapeutic potential in anxiety and depression.[3][4]

-

Other 5-HT Receptors: It is plausible that the compound will also interact with other 5-HT receptor subtypes (e.g., 5-HT1D, 5-HT2C, 5-HT6, 5-HT7), each presenting unique therapeutic possibilities.

Secondary and Exploratory Targets

Beyond the serotonergic system, the structural motifs of the compound suggest potential interactions with other CNS and peripheral targets.

-

Dopamine and Adrenergic Receptors: N,N-dialkylated tryptamines have been shown to have varying affinities for dopamine and adrenergic receptors, which could influence the compound's overall pharmacological profile.[1]

-

Monoamine Transporters: The N-methyl-methanamine side chain may confer affinity for the serotonin transporter (SERT), norepinephrine transporter (NET), or dopamine transporter (DAT), suggesting potential antidepressant or stimulant-like properties.

-

Enzyme Inhibition: Certain indole derivatives have been shown to inhibit enzymes such as monoamine oxidase (MAO) or indoleamine-2,3-dioxygenase (IDO), an enzyme implicated in immune response and cancer.[5]

-

Tubulin Polymerization: Some N-methyl-indole derivatives have demonstrated anti-cancer activity through the inhibition of tubulin polymerization.[6][7]

Predicted Receptor Binding Profile

The following table summarizes a hypothetical receptor binding profile for this compound based on data from structurally similar compounds. This profile should be experimentally validated.

| Receptor Target | Predicted Affinity (Ki) | Potential Therapeutic Indication | Reference |

| 5-HT2A | 10 - 100 nM | Depression, PTSD, Addiction | [1][2] |

| 5-HT1A | 50 - 500 nM | Anxiety, Depression | [3][4] |

| SERT | > 1000 nM | Unlikely primary target | [1] |

| Dopamine D2 | > 500 nM | Low affinity expected | [1] |

| Adrenergic α2A | > 500 nM | Low affinity expected | [1] |

Potential Therapeutic Targets and Indications

The predicted pharmacological profile of this compound suggests several potential therapeutic avenues.

Neuropsychiatric and Neurological Disorders

The predicted high affinity for the 5-HT2A receptor makes this compound a candidate for development as a rapid-acting antidepressant or a therapeutic for post-traumatic stress disorder (PTSD) and substance use disorders. The potential for synergistic effects via 5-HT1A receptor modulation could offer a favorable clinical profile.

Oncology

The indole scaffold is present in numerous anti-cancer agents.[8] The potential for this compound to inhibit tubulin polymerization, a validated anti-cancer mechanism, should be investigated.[6][7] Furthermore, its potential interaction with the immune-modulating enzyme IDO could be explored for cancer immunotherapy applications.[5]

Other Potential Indications

The diverse signaling roles of serotonin receptors suggest that this compound could be explored for a range of other conditions, including migraine, obsessive-compulsive disorder, and certain inflammatory conditions.

Experimental Validation: A Step-by-Step Guide

A rigorous experimental cascade is necessary to validate the predicted therapeutic targets and elucidate the mechanism of action of this compound.

In Vitro Target Identification and Characterization

The initial step is to determine the binding affinity of the compound for a broad panel of receptors, transporters, and enzymes.

Protocol: Radioligand Binding Assay for 5-HT2A Receptor

-

Preparation of Cell Membranes:

-

Culture HEK293 cells stably expressing the human 5-HT2A receptor.

-

Harvest cells and homogenize in ice-cold assay buffer (50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.

-

Resuspend the membrane pellet in fresh assay buffer.

-

Determine protein concentration using a Bradford assay.

-

-

Binding Assay:

-

In a 96-well plate, add 50 µL of cell membrane preparation (10-20 µg of protein).

-

Add 50 µL of radioligand (e.g., [3H]ketanserin at a final concentration of 1-2 nM).

-

Add 50 µL of competing ligand (this compound) at various concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M).

-

For non-specific binding, add a high concentration of a known 5-HT2A antagonist (e.g., 10 µM spiperone).

-

Incubate at room temperature for 60 minutes.

-

-

Filtration and Scintillation Counting:

-

Rapidly filter the incubation mixture through GF/B glass fiber filters pre-soaked in polyethylenimine.

-

Wash the filters three times with ice-cold assay buffer.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Perform non-linear regression analysis to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

Diagram: Experimental Workflow for Receptor Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

To determine if the compound acts as an agonist, antagonist, or inverse agonist, functional assays are essential.

Protocol: Calcium Flux Assay for 5-HT2A Receptor Agonism

-

Cell Preparation:

-

Plate HEK293 cells expressing the human 5-HT2A receptor and a G-protein-coupled calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a 96-well plate.

-

Incubate to allow for cell adherence and dye loading.

-

-

Compound Addition:

-

Prepare serial dilutions of this compound.

-

Use a fluorescent imaging plate reader (e.g., FLIPR) to add the compound to the wells.

-

-

Fluorescence Measurement:

-

Measure the change in fluorescence intensity over time, which corresponds to changes in intracellular calcium concentration.

-

-

Data Analysis:

-

Plot the dose-response curve and calculate the EC50 value to determine the potency of the compound as an agonist.

-

In Vivo Target Engagement and Pharmacodynamics

Once in vitro activity is confirmed, in vivo studies are necessary to assess target engagement and physiological effects.

-

Rodent Head-Twitch Response (HTR): A behavioral assay in mice or rats that is predictive of 5-HT2A receptor agonism and hallucinogenic potential in humans.[9]

-

Microdialysis: To measure changes in neurotransmitter levels (e.g., serotonin, dopamine) in specific brain regions following compound administration.

-

In Vivo Imaging: Techniques such as positron emission tomography (PET) can be used to visualize and quantify receptor occupancy in the living brain.

Preclinical Models of Disease

If a clear mechanism of action and target engagement are established, the compound should be evaluated in relevant animal models of disease.

-

Depression: Forced swim test, tail suspension test, and chronic unpredictable stress models.

-

Cancer: Xenograft models using human cancer cell lines to assess tumor growth inhibition.

Signaling Pathway Visualization

The following diagram illustrates the canonical signaling pathway activated by a 5-HT2A receptor agonist.

Diagram: 5-HT2A Receptor Signaling Pathway

Caption: Simplified 5-HT2A receptor signaling cascade.

Conclusion and Future Directions

This compound represents a novel chemical entity with significant potential for therapeutic development. Based on a thorough analysis of its structural components and the known pharmacology of related molecules, we have outlined a rational path forward for its investigation. The primary focus should be on characterizing its interactions with serotonin receptors, particularly the 5-HT2A subtype, to explore its potential in treating neuropsychiatric disorders. Concurrently, its anti-proliferative and immunomodulatory properties should be assessed to determine its viability as an anti-cancer agent.

The experimental protocols and workflows provided in this guide offer a robust framework for academic and industrial researchers to systematically unravel the therapeutic potential of this promising compound. Future work should also include comprehensive ADME (absorption, distribution, metabolism, and excretion) and toxicology studies to build a complete preclinical data package.

References

-

Glatfelter, G. C., et al. (2023). Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy-N,N-dimethyltryptamine in Mice. ACS Pharmacology & Translational Science. [Link]

-

Glatfelter, G. C., et al. (2023). Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy-N,N-dimethyltryptamine in Mice. ACS Pharmacology & Translational Science. [Link]

-

Glatfelter, G. C., et al. (2023). Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy- N,N-dimethyltryptamine in Mice. PubMed. [Link]

-

Tarzia, G., et al. (2003). Synthesis, pharmacological characterization and QSAR studies on 2-substituted indole melatonin receptor ligands. PubMed. [Link]

-

Glatfelter, G. C., et al. (2023). Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy-N,N-dimethyltryptamine in Mice. Semantic Scholar. [Link]

-

Canal, C. E., et al. (2018). Receptor binding profiles and behavioral pharmacology of ring-substituted N,N-diallyltryptamine analogs. Cell and Regenerative Biology. [Link]

-

Kapur, A., et al. (2015). Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators. PubMed Central. [Link]

-

Akgün, H., et al. (2023). Synthesis and Biological Evaluation of Novel N-Substituted 3-Methylindole Derivatives. ResearchGate. [Link]

-

Steffens, J. M., et al. (2014). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. ACS Publications. [Link]

-

Sharma, P. K., et al. (2021). Synthesis of Medicinally Important Indole Derivatives: A Review. Bentham Science. [Link]

-

Ren, A., et al. (2023). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. RSC Medicinal Chemistry. [Link]

-

Steffens, J. M., et al. (2014). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. PubMed Central. [Link]

-

Wiley, J. L., et al. (1998). Structure-Activity Relationships of Indole- and Pyrrole-Derived Cannabinoids. Lafayette Instrument Company. [Link]

-

Fernández, S., et al. (2024). Structure/activity relationships of indole derivatives. ResearchGate. [Link]

-

Carignani, C., et al. (1997). Substituted indole-2-carboxylates as in vivo potent antagonists acting as the strychnine-insensitive glycine binding site. PubMed. [Link]

-

El-Sayed, N. N. E., et al. (2023). N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates as Antimicrobial Agents—In Silico and In Vitro Evaluation. MDPI. [Link]

-

De Luca, L., et al. (2014). Indole derivatives as dual-effective agents for the treatment of neurodegenerative diseases: synthesis, biological evaluation, and molecular modeling studies. Semantic Scholar. [Link]

-

Erspamer, V. (1954). PHARMACOLOGY OF INDOLEALKYLAMINES. ScienceDirect. [Link]

-

Ren, A., et al. (2023). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. PubMed Central. [Link]

-

Nagarathnam, D. (2020). A Simple Synthesis of 2-Substituted Indoles. Combinatorial Chemistry Review. [Link]

-

Kumar, S., et al. (2021). Novel Substituted Tetrahydroquinoline Compounds as Indoleamine-2,3-dioxygenase (IDO) Inhibitors. ACS Publications. [Link]

-

Singh, A., et al. (2024). Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. ResearchGate. [Link]

-

Hu, B., et al. (2014). Synthesis and Cytotoxic Activity of Novel 1-((indol-3-yl)methyl)-1H-imidazolium Salts. PubMed. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy- N,N-dimethyltryptamine in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy-N,N-dimethyltryptamine in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy-N,N-dimethyltryptamine in Mice. | Semantic Scholar [semanticscholar.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 9. crb.wisc.edu [crb.wisc.edu]

In Silico Modeling of N-Methyl-1-(1-methyl-1H-indol-2-YL)-methanamine Receptor Binding: A Technical Guide

Abstract